molecular formula C36H27P B14918563 [2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane

[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane

Cat. No.: B14918563
M. Wt: 490.6 g/mol
InChI Key: WMQHXSUPOBQOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Diphenylphenyl)phenyl]-diphenylphosphane is a complex organic compound that belongs to the class of phosphane derivatives. This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a central phosphane atom. The presence of these phenyl groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphane with a suitable aryl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diphenylphosphane reacts with 2-(2,6-diphenylphenyl)phenyl bromide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Diphenylphenyl)phenyl]-diphenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent overreaction.

Major Products

    Oxidation: Phosphane oxides.

    Reduction: Corresponding phosphine.

    Substitution: Nitrated or halogenated derivatives of the phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in cross-coupling reactions and other organometallic processes.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities. Some studies investigate their role as inhibitors of specific enzymes or as potential therapeutic agents due to their unique structural features.

Industry

In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of [2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane: A widely used phosphane ligand with three phenyl groups attached to the phosphorus atom.

    Diphenylphosphane: A simpler phosphane derivative with two phenyl groups.

    Phenylphosphane: The most basic phosphane derivative with a single phenyl group.

Uniqueness

[2-(2,6-Diphenylphenyl)phenyl]-diphenylphosphane is unique due to the presence of multiple phenyl groups, which enhance its steric and electronic properties. This structural complexity allows for more selective and efficient interactions with metal centers, making it a valuable ligand in catalysis and other applications.

Properties

Molecular Formula

C36H27P

Molecular Weight

490.6 g/mol

IUPAC Name

[2-(2,6-diphenylphenyl)phenyl]-diphenylphosphane

InChI

InChI=1S/C36H27P/c1-5-16-28(17-6-1)32-25-15-26-33(29-18-7-2-8-19-29)36(32)34-24-13-14-27-35(34)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-27H

InChI Key

WMQHXSUPOBQOHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.